molecular formula C6H5Cl2NO B567903 2,4-Dichloro-6-methoxypyridine CAS No. 1227572-43-1

2,4-Dichloro-6-methoxypyridine

Cat. No.: B567903
CAS No.: 1227572-43-1
M. Wt: 178.012
InChI Key: DHWHMXYTPKDBSY-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxypyridine is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a methoxy group at the 6th position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methoxypyridine typically involves the chlorination of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-6-methoxypyridine has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system.

    Agriculture: It is employed in the synthesis of agrochemicals, including herbicides and pesticides.

    Material Science: The compound is used in the preparation of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methoxypyridine involves its interaction with specific molecular targets. In pharmaceuticals, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylpyridine
  • 2,6-Dichloro-4-methoxypyridine
  • 2,4,6-Trichloropyridine

Comparison: 2,4-Dichloro-6-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2,4-Dichloro-6-methylpyridine, the methoxy group in this compound provides different electronic and steric effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

2,4-dichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHMXYTPKDBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733267
Record name 2,4-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227572-43-1
Record name 2,4-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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